

# Application of C105SR in hypoxia/reoxygenation cell models.

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## Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

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## Application of C105SR in Hypoxia/Reoxygenation Cell Models

For Researchers, Scientists, and Drug Development Professionals

### Introduction

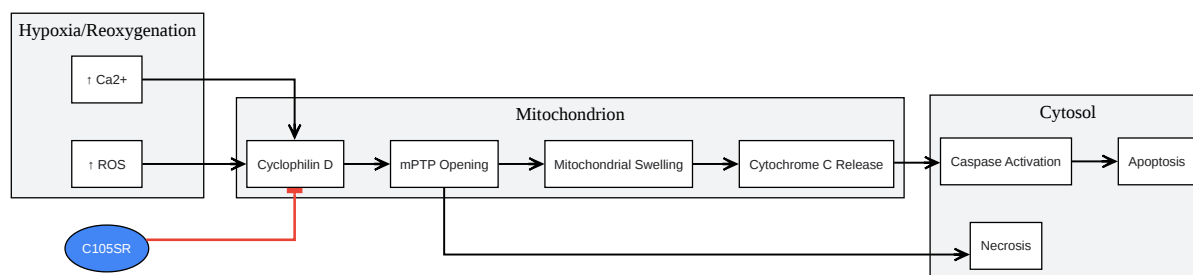
Hypoxia/reoxygenation (H/R) injury is a significant cause of cell death in various pathological conditions, including ischemia-reperfusion injury observed during surgical procedures like liver transplantation and in cardiovascular events. A key event in H/R-induced cell death is the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by cyclophilin D (CypD). **C105SR** is a novel, potent, and selective small-molecule inhibitor of CypD.<sup>[1][2][3][4]</sup> These application notes provide a comprehensive overview of the use of **C105SR** in in vitro H/R cell models, detailing its mechanism of action, experimental protocols, and protective effects.

### Mechanism of Action

**C105SR** exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.<sup>[1][2][3]</sup> Under conditions of cellular stress, such as those induced by H/R, CypD facilitates the opening of the mPTP. This leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately resulting in both necrotic and apoptotic cell

death.[1][5] **C105SR** binds to the catalytic site of CypD, preventing it from inducing the opening of the mPTP.[1] This inhibition preserves mitochondrial integrity and function, thereby protecting cells from H/R-induced death.[1][2][3]

## Signaling Pathway



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Caption: **C105SR** inhibits CypD, preventing mPTP opening and subsequent cell death pathways.

## Experimental Applications and Quantitative Data

**C105SR** has been demonstrated to be highly effective in protecting cells from H/R-induced injury in various in vitro models. Its application shows significant improvements in cell viability and reductions in markers of cell death.

Table 1: Protective Effects of **C105SR** in a Hepatic H/R Model

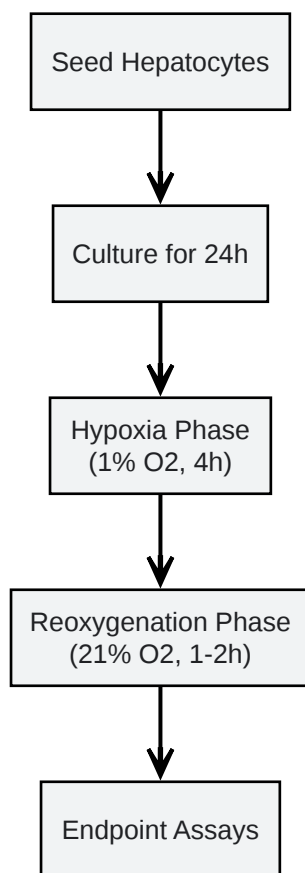
Parameter Assessed	H/R Conditions	C105SR Concentration	Observation	Reference
Cell Viability	4h Hypoxia (1% O <sub>2</sub> ) / 2h Reoxygenation (21% O <sub>2</sub> )	0.5 µM	~75% increase in cell viability	[1]
LDH Release	4h Hypoxia (1% O <sub>2</sub> ) / 2h Reoxygenation (21% O <sub>2</sub> )	0.5 µM	~75% inhibition of LDH release	[1]
Apoptosis (Caspase 3/7 Activity)	4h Hypoxia (1% O <sub>2</sub> ) / 2h Reoxygenation	1 µM	Significant reduction in caspase 3/7 activity	[1]
mPTP Opening	4h Hypoxia (1% O <sub>2</sub> ) / 1h Reoxygenation (21% O <sub>2</sub> )	1 µM	Potent inhibition of mPTP opening	[1]

## Experimental Protocols

Detailed methodologies for key experiments involving the application of **C105SR** in a hypoxia/reoxygenation cell model are provided below.

### Protocol 1: Induction of Hypoxia/Reoxygenation Injury in Cultured Hepatocytes

This protocol describes the establishment of an in vitro H/R model using cultured hepatocytes.



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Caption: Experimental workflow for inducing hypoxia/reoxygenation injury in cell culture.

Materials:

- Hepatocytes (e.g., primary hepatocytes or cell lines like HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hypoxia chamber or incubator capable of regulating O<sub>2</sub> levels
- Standard cell culture incubator (21% O<sub>2</sub>, 5% CO<sub>2</sub>)

Procedure:

- **Cell Seeding:** Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
- **Cell Culture:** Culture the cells for 24 hours in a standard incubator at 37°C, 5% CO<sub>2</sub>, and 21% O<sub>2</sub> to allow for attachment.
- **Induction of Hypoxia:** Replace the culture medium with fresh, pre-warmed medium. Place the culture plates in a hypoxia chamber or incubator set to 1% O<sub>2</sub>, 5% CO<sub>2</sub>, and 94% N<sub>2</sub> at 37°C for 4 hours.
- **Reoxygenation:** After the hypoxic period, return the culture plates to a standard incubator with 21% O<sub>2</sub> and 5% CO<sub>2</sub> for 1 to 2 hours.

## Protocol 2: Treatment with C105SR

**C105SR** can be applied at different stages of the H/R model to simulate various therapeutic strategies.

Procedure:

- **Pharmacological Preconditioning:** Add **C105SR** (e.g., at 0.5 µM or 1 µM) to the cell culture medium before the hypoxia phase. The compound remains present throughout hypoxia and reoxygenation.
- **Pharmacological Postconditioning:** Add **C105SR** to the cell culture medium only during the reoxygenation phase.[\[1\]](#)
- **Continuous Treatment:** Add **C105SR** to the cell culture medium for the entire duration of both the hypoxia and reoxygenation periods.[\[1\]](#)

Note: **C105SR** is typically dissolved in DMSO. A vehicle control (DMSO alone) should be run in parallel at the same dilution.

## Protocol 3: Assessment of Cell Viability and Cytotoxicity

A. Cell Viability (e.g., using MTT or PrestoBlue™ assay):

- After the reoxygenation period, add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the normoxic control group.

#### B. Cytotoxicity (Lactate Dehydrogenase - LDH Release Assay):

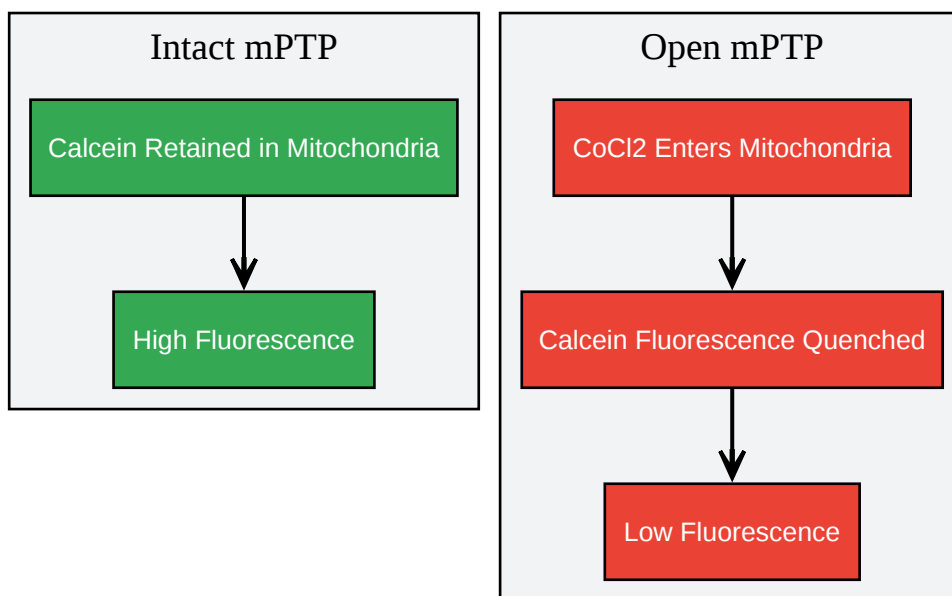
- After reoxygenation, collect the cell culture supernatant.
- Perform the LDH assay on the supernatant according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength.
- Calculate LDH release as a percentage of the positive control (lysed cells).

## Protocol 4: Measurement of Apoptosis (Caspase 3/7 Activity)

- Following the H/R protocol, equilibrate the plate to room temperature.
- Add a luminogenic caspase 3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
- Mix gently and incubate at room temperature for the time specified by the manufacturer.
- Measure the luminescence using a plate reader.

## Protocol 5: Evaluation of mPTP Opening (Calcein-AM/CoCl<sub>2</sub> Assay)

This assay relies on the principle that calcein, a fluorescent dye, is retained in cells with intact mitochondrial membranes. Opening of the mPTP allows CoCl<sub>2</sub> to enter the mitochondria and quench the calcein fluorescence.



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Caption: Logical diagram of the Calcein-AM/CoCl<sub>2</sub> assay for mPTP opening.

#### Materials:

- Calcein-AM
- Cobalt Chloride (CoCl<sub>2</sub>)
- Propidium Iodide (PI) for simultaneous necrosis assessment
- Fluorescence microscope or plate reader

#### Procedure:

- Pre-treat cells with 1  $\mu$ M Calcein-AM for 30 minutes.
- Add 1 mM CoCl<sub>2</sub> for the last 10 minutes of the Calcein-AM incubation.
- Subject the cells to the H/R protocol (e.g., 4 hours of hypoxia followed by 1 hour of reoxygenation). **C105SR** (1  $\mu$ M) and 3  $\mu$ M PI are added for the entire duration of H/R.

- Measure the calcein fluorescence (Excitation/Emission ~495/515 nm) and PI fluorescence (Excitation/Emission ~535/617 nm). A decrease in calcein fluorescence indicates mPTP opening.

## Conclusion

**C105SR** is a valuable research tool for studying the mechanisms of hypoxia/reoxygenation injury and for the development of therapeutic strategies to prevent it. Its specific inhibition of CypD and subsequent prevention of mPTP opening make it a potent mitoprotective agent. The protocols outlined in these notes provide a framework for utilizing **C105SR** to investigate and mitigate H/R-induced cell death in vitro.

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